Crotonionoside C
Description
Properties
Molecular Formula |
C24H42O12 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[(1S,4S,5R)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H42O12/c1-12-7-14(8-22(3,4)24(12,32)6-5-13(2)27)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-6,12-21,25-32H,7-11H2,1-4H3/b6-5+/t12-,13-,14+,15-,16-,17+,18-,19+,20-,21+,23-,24-/m1/s1 |
InChI Key |
JRBOWEBYZVKAGB-GKVCMWFDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@@H](C)O)O)(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O |
Canonical SMILES |
CC1CC(CC(C1(C=CC(C)O)O)(C)C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Crotonionoside C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Crotonionoside C has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in cell culture studies to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Crotonionoside C involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The table below highlights key structural differences between Crotonionoside C and related glycosides:
Key Observations :
- Aglycone Diversity: this compound shares a megastigmane backbone with Crotonionosides A and B but differs from diterpene-based glycosides (e.g., Cyperenoic acid glucoside) .
- Substituent Variability: The presence of a feruloyl group in Crotonionoside A enhances its molecular weight and polarity compared to this compound .
- Stereochemical Nuances: this compound’s arabinosyl(1→6)-glucose linkage contrasts with Wilfordoniside B’s rhamnose-glucose motif, affecting solubility and bioactivity .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- This compound’s lower molecular weight (522.6 g/mol) compared to Crotonionoside A (566.6 g/mol) suggests improved aqueous solubility, which may influence its absorption and distribution in biological systems .
Bioactivity
- Antioxidant Capacity: Unlike flavonoid glycosides (e.g., Helichrysoside-3′-methylether), this compound’s megastigmane core may favor radical scavenging via hydroxyl groups on the sugar moiety .
Analytical Differentiation
- Chromatographic Behavior: this compound elutes earlier than Crotonionoside A in reversed-phase HPLC due to reduced hydrophobic interactions, as seen in analogous epimers (e.g., dendranthemoside A vs. turpinionoside A) .
- Spectroscopic Signatures: ¹H NMR of this compound shows a characteristic doublet for H-7 (δ 5.2), absent in diterpene glycosides like Cyperenoic acid-9-O-glucoside .
Q & A
Q. What protocols ensure reproducibility in this compound research across laboratories?
- Methodological Answer :
- Detailed SOPs : Document instrument calibration, solvent batches, and cell passage numbers.
- Open data : Share raw spectra, chromatograms, and code via repositories like Zenodo.
- Inter-lab validation : Collaborate with independent labs to replicate key findings.
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
